N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline
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Overview
Description
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline is an organic compound with a complex structure that includes both dimethylamino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, while the nitro group can undergo redox reactions. These interactions can affect the compound’s behavior in biological systems and its reactivity in chemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methoxyaniline
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenylquinoxaline
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide
Uniqueness
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline is unique due to the presence of both dimethylamino and nitro groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline, a Schiff base compound, has garnered attention due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including antioxidant and anticancer properties.
Chemical Structure and Synthesis
The compound has the following chemical formula: C17H20N2O2. It consists of a dimethylamino group attached to a benzylidene moiety, which is further substituted with a nitro group. The synthesis typically involves the condensation of 2-methyl-4-nitroaniline with 4-(dimethylamino)benzaldehyde in an alcohol solvent.
Structural Data
The compound crystallizes in a triclinic system with two independent molecules in the asymmetric unit. The dihedral angles between the aromatic rings are significant, indicating potential steric interactions that may influence its biological activity.
Property | Value |
---|---|
Chemical Formula | C17H20N2O2 |
Molecular Weight | 292.35 g/mol |
Crystal System | Triclinic |
Space Group | P1 |
Dihedral Angles | 30.34° and 41.44° |
Antioxidant Activity
Research indicates that Schiff bases like this compound exhibit significant antioxidant properties. In vitro studies have shown that such compounds can scavenge free radicals effectively.
- DPPH Radical Scavenging : The compound demonstrated notable activity against DPPH radicals, suggesting its potential as an antioxidant agent.
- Cell-Based Assays : In cell lines such as HepG2, the compound exhibited protective effects against oxidative stress, enhancing cell viability under induced oxidative conditions.
Anticancer Properties
Studies have also explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Studies : In one study involving breast cancer cells (MCF-7), treatment with the compound resulted in reduced cell viability and increased apoptosis markers.
Other Biological Activities
In addition to its antioxidant and anticancer properties, preliminary studies suggest that this compound may possess antibacterial and antifungal activities. These findings warrant further investigation into its pharmacological potential.
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]aniline |
InChI |
InChI=1S/C16H17N3O2/c1-12-10-15(19(20)21)8-9-16(12)17-11-13-4-6-14(7-5-13)18(2)3/h4-11H,1-3H3 |
InChI Key |
VMTVFJIESCOLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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